2-Bromo-2-methylbutanoic acid
Overview
Description
2-Bromo-2-methylbutanoic acid, also known as Butanoic acid, 2-bromo-3-methyl-, is a chemical compound with the formula C5H9BrO2 . It has a molecular weight of 181.03 . The IUPAC Standard InChI is InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group (-COOH) and a bromine atom attached to a carbon atom, which is also attached to a methyl group (-CH3) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The density of a related compound, 2-Bromo-2-methylpropionic acid, is 1.182 g/mL at 25 °C .Scientific Research Applications
1. Analysis in Alcoholic Beverages
A method for quantitative determination of hydroxy acids, including 2-hydroxy-2-methylbutanoic acid, a derivative of 2-Bromo-2-methylbutanoic acid, was optimized and applied to wines and other alcoholic beverages. The method uses solid phase extraction and derivatization with pentafluorobenzyl bromide, followed by GC-MS analysis. This research is significant in the study of wine and alcoholic beverage flavor profiles (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Structural Elucidation
The structural elucidation of enantiopure and racemic 2-Bromo-3-Methylbutyric Acid (a compound related to this compound) has been reported. This study involved crystallography to understand hydrogen bonding motifs, packing modes, and preferred conformations in the solid state, contributing to knowledge in the field of crystallography and molecular structure analysis (Seidel, Nöthling, Goddard, & Lehmann, 2020).
3. Synthesis and Biological Activity
Research on the synthesis and biological activity of novel N-(α-Bromoacyl)-α-amino esters, which include derivatives of this compound, has been conducted. This study focused on the crystal structure and explored cytotoxicity, anti-inflammatory, and antibacterial activities, contributing to medicinal chemistry and drug development (Yancheva et al., 2015).
4. Flavor Synthesis
Enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor, was performed from racemic 2-methylbutanoic acid using lipases in an organic solvent. This research contributes to the field of food science and flavor chemistry (Kwon, Hong, & Yoon, 2000).
5. Biocatalysis in Pharmaceutical Synthesis
Enoate reductases were used for a biocatalyzed approach to methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs. This showcases the application of this compound derivatives in the synthesis of active pharmaceutical ingredients, highlighting the role of biocatalysis in drug synthesis (Brenna et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-2-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBTWOPPCYKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41242-50-6 | |
Record name | 2-bromo-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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